methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate
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Overview
Description
The compound you mentioned contains a triazole ring. Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered aromatic ring . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazoles can be synthesized via a variety of methods. One common method is the “Click” chemistry, which involves a [3+2] cycloaddition reaction . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic ring . The exact molecular structure of “methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate” would need to be determined through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions . The specific reactions that “methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate” can undergo would depend on its exact structure and the conditions under which it is reacted.Scientific Research Applications
Antimicrobial Applications
Triazoles: are renowned for their antimicrobial properties . They are particularly effective against a range of Gram-positive and Gram-negative bacteria . The triazole ring can be tailored to fight multidrug-resistant pathogens, making it a valuable asset in the development of new antibacterial agents. The compound could potentially be modified to enhance its antimicrobial efficacy.
Anticancer Activity
The triazole core is a common feature in many chemotherapeutic agents . Substituted triazoles have been used to treat breast cancer, with drugs like letrozole and anastrozole comprising a 1,2,4-triazole chain . The specific compound could be explored for its anticancer potential, particularly in drug-resistant cases.
Antifungal and Antiviral Therapeutics
Triazole derivatives, such as fluconazole and voriconazole, are well-established in the treatment of fungal infections . Their mechanism involves inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This compound’s structure suggests it could be a candidate for developing new antifungal or antiviral medications.
Anti-inflammatory and Analgesic Uses
The anti-inflammatory and analgesic properties of triazoles make them suitable for treating conditions like arthritis and other inflammatory diseases . The compound’s triazole ring could be leveraged to synthesize drugs that reduce inflammation and pain.
Antidepressant and Anxiolytic Effects
Triazoles have been used in the synthesis of antidepressant and anxiolytic drugs . The pharmacological activity of the triazole ring can be harnessed to develop new treatments for mental health disorders, potentially offering improved efficacy or reduced side effects.
Agrochemical Research
Triazole compounds have applications in agrochemistry as well . They can function as growth regulators, fungicides, or herbicides. The subject compound could be investigated for its utility in enhancing crop protection and yield.
Material Science and Industrial Applications
In material science, triazoles contribute to the development of novel materials with unique properties . They can be used as photostabilizers , dyes , or anticorrosives . The compound’s stability and chemical versatility make it a candidate for creating advanced materials with specific industrial applications.
Organocatalysis
Triazoles are known to facilitate various chemical reactions as organocatalysts . They can influence the rate and outcome of chemical transformations, which is crucial in synthesizing complex molecules. This compound’s triazole unit could be pivotal in developing new catalytic processes.
Mechanism of Action
Target of Action
It’s known that triazole derivatives can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s known that triazole derivatives can mediate hydrophobic interactions with the side chains of certain amino acids . This suggests that the compound could potentially interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that triazole derivatives can exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
It’s known that triazole derivatives can show a broad range of chemical and biological properties . This suggests that the compound could potentially have diverse pharmacokinetic properties.
Result of Action
It’s known that triazole derivatives can exhibit cytotoxic activities . This suggests that the compound could potentially have similar effects.
Action Environment
It’s known that the activity of triazole derivatives can be influenced by the presence of electron-donating and electron-withdrawing groups . This suggests that the compound’s action could potentially be influenced by similar factors.
Future Directions
properties
IUPAC Name |
methyl 3-[(1-phenyl-5-propyltriazole-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-3-8-17-18(22-23-24(17)16-11-5-4-6-12-16)19(25)21-15-10-7-9-14(13-15)20(26)27-2/h4-7,9-13H,3,8H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVPLXPSJJHBOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate |
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